(E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide
描述
This compound features a piperidine core substituted with a furan-3-carbonyl group at the 1-position and an acrylamide moiety at the 4-position. The acrylamide is further modified with a thiophen-3-yl group. The (E)-configuration of the acrylamide ensures spatial alignment critical for binding interactions .
属性
IUPAC Name |
(E)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-17(2-1-15-6-10-24-13-15)19-11-14-3-7-20(8-4-14)18(22)16-5-9-23-12-16/h1-2,5-6,9-10,12-14H,3-4,7-8,11H2,(H,19,21)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYRUVMZIZMTBH-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CSC=C2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CSC=C2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structural Analogs
Substituent Variations on the Acrylamide Moiety
(a) Thiophen-3-yl vs. 4-(Methylthio)phenyl
The structurally closest analog, (E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide (), replaces the thiophen-3-yl group with a 4-(methylthio)phenyl substituent. Key differences:
- Electronic Effects : The thiophene ring (aromatic sulfur heterocycle) has stronger electron-withdrawing properties compared to the methylthio-substituted phenyl group, which is more electron-rich due to the methylthio (–SCH₃) group.
- Bioactivity : Thiophene-containing compounds often exhibit improved binding to targets like kinases or GPCRs due to sulfur’s polarizability .
(b) Thiophen-3-yl vs. Thiophen-2-yl and Isoxazole
In (Entry 18), (E)-N-(5-methylisoxazol-3-yl)-3-(thiophen-2-yl)-2-(thiophen-3-yl)acrylamide features dual thiophene substituents and an isoxazole ring.
- Steric Bulk : The additional thiophen-2-yl group introduces steric hindrance, likely reducing conformational flexibility compared to the target compound.
- Hydrogen Bonding : The isoxazole nitrogen may engage in hydrogen bonding, a feature absent in the target compound.
- Activity : Dual thiophene substitutions could enhance π-π stacking in hydrophobic binding pockets, as seen in antiviral or anticancer agents .
Piperidine Substituent Modifications
(a) Furan-3-carbonyl vs. Quinazoline-Pyridine Hybrids
describes compounds like (E)-N-(4-(1-(2-((4-((3-ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)oxy)acetyl)piperidin-4-yl)butyl)-3-(pyridin-3-yl)acrylamide, which replaces the furan-3-carbonyl group with a quinazoline-pyridine-acetylated chain.
- Complexity: The quinazoline-pyridine system increases molecular weight (~718 g/mol vs.
- Target Selectivity: Quinazoline derivatives are known EGFR/HER2 inhibitors, suggesting this analog may prioritize kinase inhibition over other targets .
(b) Furan-3-carbonyl vs. Sulfonyl Groups
In , (E)-3-(4-(4-cyano-2,6-dimethylphenoxy)pyrimidin-5-yl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acrylamide features a methylsulfonyl group on the piperidine.
Bioactivity and Pharmacokinetic Profiles
(a) Antiviral and Antibacterial Potential
Compounds in (e.g., LQM445) with 3-chlorophenyl substituents exhibit antiviral activity. The target compound’s thiophene moiety may offer similar efficacy with reduced toxicity, as sulfur heterocycles are less prone to forming reactive metabolites than chlorinated aromatics .
常见问题
Q. What are the optimal synthetic routes for (E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A typical pathway involves:
Piperidine functionalization : Reacting piperidin-4-ylmethanamine with furan-3-carbonyl chloride in dichloromethane (DCM) using triethylamine as a catalyst to form the 1-(furan-3-carbonyl)piperidin-4-yl)methyl intermediate .
Acrylamide formation : Coupling the intermediate with 3-(thiophen-3-yl)acrylic acid using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF under ice-cooling to ensure stereoselective (E)-configuration .
Optimization strategies :
- Solvent choice (e.g., DMF for polar intermediates, DCM for acylation reactions).
- Temperature control (0–5°C for exothermic steps to minimize side reactions).
- Purification via column chromatography (silica gel, ethyl acetate/petroleum ether gradient) or recrystallization .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm regiochemistry and stereochemistry (e.g., distinguishing (E)- from (Z)-isomers via coupling constants) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm) and amide (N–H, ~3300 cm) functional groups .
- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
Q. How can computational modeling predict the compound’s reactivity or biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinases, GPCRs) using software like AutoDock Vina .
- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELX software for structure refinement to resolve discrepancies (e.g., ambiguous NOE signals in NMR vs. crystallographic bond angles) .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility that may explain mismatches with static crystal structures .
- Cross-Validation : Compare calculated powder XRD patterns (Mercury software) with experimental data to confirm phase purity .
Q. What strategies enable enantioselective synthesis of chiral derivatives of this acrylamide?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during acrylamide formation to induce enantioselectivity .
- Chiral Stationary Phases : Use HPLC with cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers and determine enantiomeric excess (ee) .
- Circular Dichroism (CD) : Confirm absolute configuration of isolated enantiomers .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., replacing thiophen-3-yl with furan-2-yl) and compare bioactivity in assays (e.g., enzyme inhibition, cytotoxicity) .
- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .
- Crystallographic Studies : Map binding modes (e.g., via protein-ligand X-ray structures) to identify critical interactions (e.g., hydrogen bonds with trifluoromethyl groups) .
Q. What experimental approaches validate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Kinetic Assays : Measure enzyme inhibition (IC) using fluorogenic substrates (e.g., Caliper LabChip) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stability shifts upon compound treatment .
- CRISPR/Cas9 Knockout Models : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .
Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity data across different assay platforms?
- Methodological Answer :
- Assay Optimization : Standardize conditions (e.g., ATP concentration in kinase assays) to reduce variability .
- Orthogonal Assays : Confirm results using unrelated methods (e.g., SPR for binding affinity vs. functional cell-based assays) .
- Meta-Analysis : Pool data from multiple studies to identify outliers or platform-specific biases .
Q. Why might computational predictions of solubility conflict with experimental measurements?
- Methodological Answer :
- Solvent Effects : Adjust predictions for solvent polarity (e.g., LogP calculations may not account for DMSO interactions) .
- Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect amorphous vs. crystalline forms, which alter solubility .
- Experimental Validation : Perform shake-flask assays at physiological pH (7.4) to measure kinetic solubility .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
